SARS-CoV-2 PLpro Inhibitor, 72
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Overview
Description
XR8-23 is a synthetic organic compound that has gained attention as a lead inhibitor of the SARS-CoV-2 papain-like protease (PLpro) . This enzyme is crucial for the replication of the virus and its ability to evade the host’s immune response . XR8-23 has shown promising results in preclinical studies, making it a potential candidate for antiviral therapy against COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XR8-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure of XR8-23 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of XR8-23 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
XR8-23 undergoes several types of chemical reactions, including:
Oxidation: XR8-23 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of XR8-23 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
XR8-23 has a wide range of scientific research applications, including:
Mechanism of Action
XR8-23 exerts its effects by inhibiting the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and immune evasion . The compound binds to the active site of PLpro, preventing the cleavage of viral polyproteins and disrupting the viral life cycle . Additionally, XR8-23 interferes with the deubiquitination of host proteins, which is crucial for the virus to evade the host’s immune response .
Comparison with Similar Compounds
Similar Compounds
XR8-24: Another potent inhibitor of the SARS-CoV-2 papain-like protease, with similar antiviral activity.
GRL-0617: A known inhibitor of the SARS-CoV-2 papain-like protease, but with lower potency compared to XR8-23.
ZN-3-80: A compound with similar inhibitory activity against the SARS-CoV-2 papain-like protease.
Uniqueness
XR8-23 stands out due to its high potency and specificity for the SARS-CoV-2 papain-like protease . Its unique binding interactions and favorable pharmacokinetic properties make it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C29H36N4OS |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
5-(azetidin-3-ylamino)-N-[(1R)-1-[3-[5-[(cyclopentylamino)methyl]thiophen-2-yl]phenyl]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C29H36N4OS/c1-19-10-11-24(33-25-16-30-17-25)15-27(19)29(34)32-20(2)21-6-5-7-22(14-21)28-13-12-26(35-28)18-31-23-8-3-4-9-23/h5-7,10-15,20,23,25,30-31,33H,3-4,8-9,16-18H2,1-2H3,(H,32,34)/t20-/m1/s1 |
InChI Key |
PKMUHQIDVVOXHQ-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2CNC2)C(=O)N[C@H](C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCCC5 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CNC2)C(=O)NC(C)C3=CC=CC(=C3)C4=CC=C(S4)CNC5CCCC5 |
Origin of Product |
United States |
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